2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide
Overview
Description
2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide is a compound that combines a nitro group, a thiophene ring, and a sulfonamide group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of a suitable amine.
Thiophene Attachment: The thiophene ring is attached via a nucleophilic substitution reaction, where the thiophene derivative reacts with the sulfonamide intermediate.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products
Reduction: Formation of 2-amino-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Scientific Research Applications
2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the thiophene ring and sulfonamide group.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Biological Studies: It is used in studies to understand the interaction of sulfonamide derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.
Receptor Binding: The compound can bind to receptors, modulating their activity and leading to therapeutic effects.
Redox Reactions: The nitro group can participate in redox reactions, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-nitro-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but lacks the sulfonamide group.
2-nitro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide: Similar structure but contains a furan ring instead of a thiophene ring.
2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-carboxamide: Similar structure but contains a carboxamide group instead of a sulfonamide group.
Uniqueness
2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide is unique due to the combination of the nitro group, thiophene ring, and sulfonamide group, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor and its overall biological activity.
Properties
IUPAC Name |
2-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c14-13(15)10-5-1-2-6-11(10)19(16,17)12-8-9-4-3-7-18-9/h1-7,12H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNGUGHWITUZDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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